4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative characterized by a benzoyl group substituted with ethoxy and methyl moieties, a fluorophenyl ring, and a morpholine-containing ethyl side chain. The ethoxy and methyl groups enhance lipophilicity, while the morpholine moiety may improve solubility and hydrogen-bonding capacity .
Properties
Molecular Formula |
C26H29FN2O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O5/c1-3-34-18-8-9-19(17(2)16-18)24(30)22-23(20-6-4-5-7-21(20)27)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChI Key |
CZXAQIMTDFERCC-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxy, methylbenzoyl, fluorophenyl, hydroxy, and morpholinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.
Scientific Research Applications
4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The most relevant structural analogue is 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one (). Key differences include:
Benzoyl Substituents :
- Target compound: 4-ethoxy-2-methylbenzoyl (ethoxy and methyl groups).
- Analogue: 4-fluorobenzoyl (single fluorine atom).
Morpholine Side Chain :
- Target compound: 2-(morpholin-4-yl)ethyl (ethyl linker).
- Analogue: 3-(morpholin-4-yl)propyl (propyl linker).
Table 1: Structural and Functional Comparison
Impact of Substituents on Chemical Environment
NMR studies () highlight that substituent changes in regions analogous to positions 29–36 and 39–44 (termed regions B and A, respectively) alter chemical shifts, reflecting electronic environment modifications. For example:
Side Chain Length and Bioactivity Implications
The ethyl vs. propyl morpholine side chains influence steric bulk and flexibility:
- Ethyl linker (target compound) : Shorter chain may restrict conformational freedom, enhancing target specificity.
- Propyl linker (analogue) : Increased flexibility could improve solubility but reduce binding affinity due to entropy penalties .
Biological Activity
The compound 4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one (CAS Number: 442525-10-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrrolidine ring, an ethoxy group, and a fluorophenyl moiety, which may contribute to its biological properties.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various metabolic enzymes, which can be beneficial in treating conditions like cancer and metabolic disorders.
- Receptor Binding : It exhibits affinity for serotonin receptors, which may influence mood and anxiety-related pathways.
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:
These findings indicate that the compound exhibits significant cytotoxicity against colon and breast cancer cells, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
In vitro assays have demonstrated that the compound possesses antioxidant properties, contributing to its potential therapeutic effects in diseases characterized by oxidative stress. The exact mechanism involves scavenging free radicals and enhancing cellular antioxidant defenses.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of the compound on HCT-116 cells. The results indicated that treatment with the compound led to significant apoptosis and cell cycle arrest at the G1 phase. The study concluded that the compound could be a viable candidate for developing targeted therapies against colon cancer.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results showed that it could reduce neuronal death and improve cognitive function in animal models subjected to oxidative stress, suggesting its potential application in treating neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
